

Spectroscopic Analysis of 3-Acetylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Acetylbenzaldehyde

Cat. No.: B1583000

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Introduction: **3-Acetylbenzaldehyde** (C₉H₈O₂), also known as m-formylacetophenone, is a bifunctional aromatic compound featuring both an aldehyde and a ketone group. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A thorough characterization using modern spectroscopic techniques is essential for confirming its identity, purity, and structural integrity. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Acetylbenzaldehyde**, complete with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of **3-Acetylbenzaldehyde**.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.10	Singlet	1H	Aldehyde (-CHO)
~8.35	Triplet (s-like)	1H	Aromatic (H-2)
~8.15	Doublet of Triplets	1H	Aromatic (H-6)
~8.05	Doublet of Triplets	1H	Aromatic (H-4)
~7.65	Triplet	1H	Aromatic (H-5)
~2.65	Singlet	3H	Acetyl Methyl (-COCH ₃)

Note: Aromatic proton assignments are based on typical splitting patterns and substituent effects for a 1,3-disubstituted benzene ring. Actual coupling constants (J values) would be required for definitive assignment.[\[1\]](#)[\[2\]](#)

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃

Chemical Shift (δ , ppm)	Assignment
~197.7	Ketone Carbonyl (C=O)
~191.5	Aldehyde Carbonyl (CHO)
~137.8	Aromatic (C-3, attached to -COCH ₃)
~137.0	Aromatic (C-1, attached to -CHO)
~134.5	Aromatic (C-6)
~130.0	Aromatic (C-5)
~129.5	Aromatic (C-4)
~129.0	Aromatic (C-2)
~26.8	Acetyl Methyl (CH ₃)

Note: The presence of two distinct carbonyl carbon signals in the 190-200 ppm range is characteristic of this molecule.[\[1\]](#)[\[3\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080-3010	Medium-Weak	Aromatic C-H Stretch
~2820, ~2720	Weak	Aldehyde C-H Stretch (Fermi Doublet) [4]
~1705	Strong, Sharp	Aldehyde C=O Stretch [4]
~1685	Strong, Sharp	Ketone C=O Stretch
1600-1450	Medium-Weak	Aromatic C=C Ring Stretches [5]
~1360	Medium	-CH ₃ Bending
~1270	Strong	Acetyl C-C Stretch

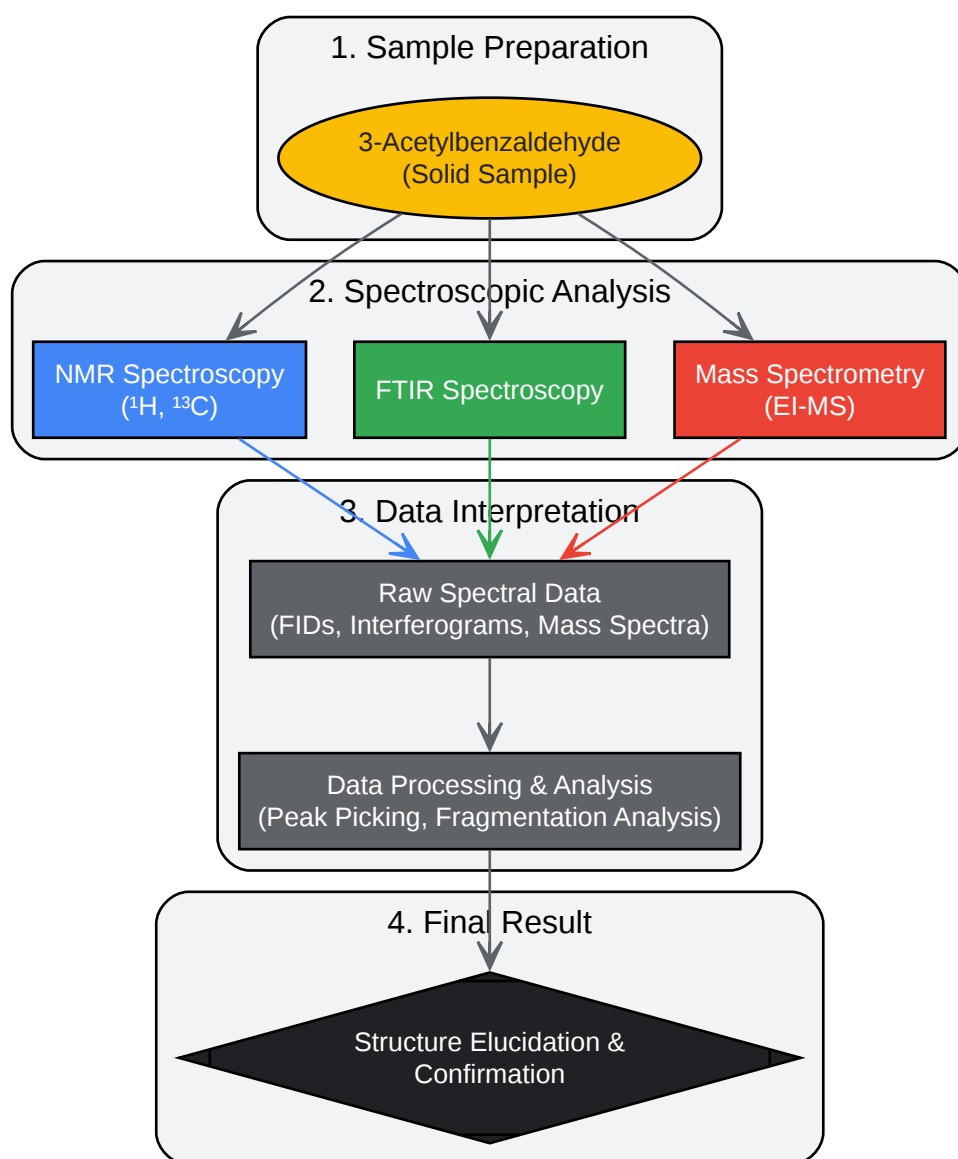
Table 4: Mass Spectrometry (EI-MS) Data

Ionization Method: Electron Ionization (EI) at 70 eV

m/z	Relative Intensity (%)	Assignment (Proposed Fragment)
148	~60%	$[M]^+\bullet$ (Molecular Ion)[6]
147	~75%	$[M-H]^+$ (Loss of aldehydic proton)
133	~50%	$[M-CH_3]^+$ (Loss of methyl radical)
119	~20%	$[M-CHO]^+$ (Loss of formyl radical)
105	~40%	$[C_7H_5O]^+$
91	~30%	$[C_7H_7]^+$ (Tropylium ion)
77	~45%	$[C_6H_5]^+$ (Phenyl cation)
43	100% (Base Peak)	$[CH_3CO]^+$ (Acylium ion)

General Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final structure elucidation using the primary spectroscopic methods discussed.



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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ^1H and ^{13}C NMR spectra.

- **Sample Preparation:** Approximately 10-15 mg of **3-Acetylbenzaldehyde** is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl_3). A small amount of

tetramethylsilane (TMS) is added to the solvent to serve as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm). The resulting solution is transferred into a 5 mm NMR tube.

- Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.[\[7\]](#)
- ^1H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed at room temperature. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The spectrometer is tuned to the corresponding carbon frequency (~ 100 MHz for a 400 MHz instrument). A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum where each unique carbon appears as a singlet. Due to the lower natural abundance and gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- Data Processing: The raw Free Induction Decay (FID) signals for both ^1H and ^{13}C experiments are Fourier transformed, phase-corrected, and baseline-corrected to produce the final frequency-domain spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the KBr (potassium bromide) pellet method for solid samples.[\[8\]](#)

- Sample Preparation: Approximately 1-2 mg of solid **3-Acetylbenzaldehyde** is placed in an agate mortar.[\[9\]](#) About 100 mg of dry, spectroscopic-grade KBr powder is added. The two solids are intimately ground together with a pestle for several minutes to ensure a homogeneous mixture and reduce particle size.[\[10\]](#)
- Pellet Formation: The resulting powder mixture is transferred into a pellet-forming die. The die is placed in a hydraulic press, and a pressure of 8-10 tons is applied for 1-2 minutes.[\[11\]](#) This process forms a thin, semi-transparent or transparent disc (~ 13 mm diameter). Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a clearer pellet.[\[8\]](#)
- Data Acquisition: The KBr pellet is removed from the die and placed in the sample holder of an FTIR spectrometer. The instrument's sample chamber is purged with dry air or nitrogen to

minimize interference from atmospheric water and CO₂. A background spectrum of the empty chamber is recorded first. Then, the sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of percent transmittance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the standard procedure for obtaining an EI mass spectrum, often coupled with Gas Chromatography (GC).

- **Sample Introduction:** A dilute solution of **3-Acetylbenzaldehyde** in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared. The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities. The eluting compound is then introduced directly into the ion source of the mass spectrometer.
- **Ionization:** Inside the high-vacuum ion source, the vaporized analyte molecules are bombarded by a beam of high-energy electrons, typically accelerated to 70 electron volts (eV).^{[12][13]} This high energy is sufficient to dislodge an electron from the molecule, forming a positively charged molecular ion (M⁺•).^[14]
- **Fragmentation:** The 70 eV of energy is significantly greater than the ionization energy of most organic molecules, causing the newly formed molecular ions to be in a highly excited state.^[13] This excess energy leads to extensive and reproducible fragmentation through the cleavage of chemical bonds.
- **Mass Analysis and Detection:** The resulting mixture of the molecular ion and various fragment ions is accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). The separated ions then strike a detector, which measures their abundance. The resulting plot of relative ion abundance versus m/z constitutes the mass spectrum.

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